



# No Public Data Available for AMG 580 in Schizophrenia Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | AMG580    |           |
| Cat. No.:            | B11936226 | Get Quote |

As of December 2025, there is no publicly available information, including clinical trial data, experimental protocols, or detailed signaling pathways, for a compound designated "AMG 580" for the treatment of schizophrenia. Searches of pharmaceutical pipelines, clinical trial registries, and scientific literature did not yield results for a drug with this identifier in development for this indication.

Amgen, a biopharmaceutical company, has a history of investigating novel treatments for neurological disorders. For instance, a compound named AMG 747, a glycine transporter type-1 (GlyT1) inhibitor, was studied as an add-on therapy for negative symptoms in schizophrenia. [1] Those phase 2 studies were terminated early due to a severe adverse event, though data suggested a potential inverted-U dose-response curve for efficacy on some secondary measures.[1]

Separately, a preclinical compound designated AMG 580 has been identified in scientific literature as a novel and selective small-molecule antagonist for phosphodiesterase 10A (PDE10A).[2] PDE10A inhibitors have been considered as a potential therapeutic target for psychiatric and neurological disorders, including schizophrenia and Huntington's disease.[2] This AMG 580 was developed as a potential positron emission tomography (PET) tracer to measure the distribution and target engagement of therapeutic PDE10A inhibitors in clinical studies.[2] However, there is no public information linking this specific PET tracer to active clinical trials for schizophrenia treatment.

## Methodological & Application





The current landscape of novel treatments for schizophrenia includes various mechanisms of action beyond traditional dopamine D2 receptor blockade.[3][4][5][6] Agents targeting muscarinic acetylcholine receptors (e.g., xanomeline-trospium), serotonin pathways (e.g., pimavanserin, lumateperone), and glutamate modulation are in various stages of investigation. [5][6][7][8][9]

Given the absence of specific data for "AMG 580" in schizophrenia clinical trials, it is not possible to provide the requested detailed application notes, protocols, data tables, or pathway diagrams. The compound may be an internal designation that has not been publicly disclosed, a discontinued project, or a misidentification. Researchers and professionals in drug development are encouraged to consult official clinical trial registries and company pipelines for the most current information on investigational therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Efficacy and safety of the glycine transporter type-1 inhibitor AMG 747 for the treatment of negative symptoms associated with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AMG 580: a novel small molecule phosphodiesterase 10A (PDE10A) positron emission tomography tracer PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Compounds in the Treatment of Schizophrenia-A Selective Review PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel pharmaceutical treatment approaches for schizophrenia: a systematic literature review PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. psychiatrictimes.com [psychiatrictimes.com]
- 7. Novel and Emerging Pharmacologic Treatments for Schizophrenia Neurotorium [neurotorium.org]
- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]



- 9. Overview of Psychiatric Medications in the Pipeline in Phase III Trials as of June 1, 2024:
  A Systematic Review PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [No Public Data Available for AMG 580 in Schizophrenia Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11936226#application-of-amg-580-in-schizophreniaclinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com